molecular formula C12H19NOS B14905736 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide

Cat. No.: B14905736
M. Wt: 225.35 g/mol
InChI Key: PIRFIQPZVRJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide (CAS 1210715-54-0) is a high-purity synthetic compound of interest in agrochemical research and development. With a molecular formula of C12H19NOS and a molecular weight of 225.35 g/mol, it features a defined thiophene core structure, a chemical motif prevalent in the study of novel active ingredients . Thiophene-carboxamide derivatives are recognized as significant lead compounds in the discovery of new fungicidal agents . Recent scientific studies demonstrate that structurally analogous molecules exhibit excellent in vivo fungicidal activity against destructive plant pathogens like cucumber downy mildew, highlighting the potential of this compound class for the development of new crop protection solutions . The mechanism of action for this family of compounds is an active area of investigation, making them valuable tools for biochemical research and the synthesis of novel analogues for biological screening . This product is supplied with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

5-ethyl-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H19NOS/c1-5-10-9(4)6-11(15-10)12(14)13-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,13,14)

InChI Key

PIRFIQPZVRJHSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCC(C)C)C

Origin of Product

United States

Preparation Methods

Thiophene Ring Synthesis

The thiophene core is typically constructed via cyclization strategies. While the Paal-Knorr synthesis (using 1,4-diketones and sulfur sources) is a classical method, modern approaches favor functionalized precursors. For example, ethyl 2-cyanoacetate and thiophene-2-carbaldehyde have been utilized in multicomponent reactions to form substituted thiophenes under refluxing ethanol. Adapting this method, the reaction of 3-pentanone (ethyl methyl ketone) with sulfur and cyanoacetate derivatives could yield 4-methyl-5-ethylthiophene-2-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid.

Carboxylic Acid Formation

The 2-position carboxylic acid is critical for subsequent amidation. Oxidation of a methyl group at this position using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 80°C) provides 5-ethyl-4-methylthiophene-2-carboxylic acid. Alternatively, hydrolysis of a nitrile group (introduced via Gewald reaction) using hydrochloric acid (HCl) and ethanol/water mixtures achieves similar results.

Carboxamide Formation via Amine Reaction

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 70°C, followed by reaction with isobutylamine in dichloromethane (DCM) and triethylamine (TEA) as a base. This step achieves yields exceeding 85% when conducted under inert atmospheres. Microwave-assisted synthesis (100°C, 30 min) further enhances reaction efficiency, reducing side product formation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) improve alkylation efficiency, while non-polar solvents (toluene) favor cyclization. Catalytic systems such as palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) enhance cross-coupling steps, as demonstrated in Suzuki-Miyaura reactions for analogous thiophene derivatives.

Temperature and Time Dependence

  • Alkylation : Optimal at 0–5°C for 4 hours to minimize polysubstitution.
  • Amidation : Microwave irradiation at 100°C for 30 minutes reduces reaction time from 12 hours to <1 hour.

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl₃) displays characteristic signals: δ 1.05 (t, 3H, CH₂CH₃), δ 1.42 (d, 6H, (CH₃)₂CH), δ 2.31 (s, 3H, CH₃), δ 6.72 (s, 1H, thiophene-H).
  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend).
  • MS : ESI-MS m/z 265.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the compound at 8.2 minutes, with purity >98%.

Industrial Production Considerations

Scale-up necessitates continuous flow reactors for thiophene cyclization and automated purification systems. Patent data suggest that substituting batch reactors with flow systems improves yield by 15–20% while reducing waste. Additionally, solvent recovery units and catalytic recycling align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing various biological pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide and related compounds from the evidence:

Compound Substituents Synthetic Yield Key Functional Properties Reference
5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide Ethyl (C5), methyl (C4), isobutyl carboxamide (C2) Not reported Hypothesized antibacterial activity (speculative) N/A
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Nitro (C5), phenylthiazole carboxamide (C2) Not quantified Narrow-spectrum antibacterial activity
N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) Trifluoromethyl (C5), phenylthiazole carboxamide (C2) 0.18 g (low yield) Enhanced lipophilicity due to CF3 group
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro (C5), trifluoromethyl-methoxyphenylthiazole carboxamide (C2) 42% Antibacterial with improved solubility
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole core, diethylaminophenyl carboxamide Not reported Potential enzyme inhibition (e.g., GAT)

Structural Modifications and Bioactivity

  • Electron-Withdrawing vs. Alkyl Groups: Compounds 7 and 8 () feature electron-withdrawing nitro (NO2) or trifluoromethyl (CF3) groups at C5, which enhance electrophilic reactivity and antibacterial potency. In contrast, the ethyl and methyl groups in the target compound may reduce reactivity but improve metabolic stability .
  • Carboxamide Variations: The isobutyl carboxamide in the target compound differs from phenylthiazole or diethylaminophenyl carboxamides in analogs. Phenylthiazole derivatives (e.g., Compound 7) exhibit stronger π-π stacking interactions with bacterial targets, while isobutyl groups may favor hydrophobic binding .

Research Findings and Functional Insights

  • Antibacterial Activity : Nitrothiophene carboxamides (e.g., Compound 7) inhibit bacterial DNA gyrase or topoisomerase IV, but alkyl-substituted analogs like the target compound may lack sufficient electrophilicity for this mechanism .
  • The ethyl and methyl groups in the target compound might strike a balance between solubility and membrane permeability .

Biological Activity

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide features a thiophene ring, an ethyl group, and an isobutyl substituent. The presence of the carboxamide functional group enhances its solubility and reactivity. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its unique biological interactions.

Biological Activities

Research indicates that compounds similar to 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting mitotic processes.
  • Antimicrobial Effects : Similar thiophene derivatives have shown antibacterial and antifungal activities, indicating potential for therapeutic applications in infectious diseases.
  • Anti-inflammatory Activity : Some studies suggest that this compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

The mechanisms through which 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Disruption of Cell Cycle : Similar compounds have been shown to interfere with mitotic spindle formation, leading to increased multipolarity in cancer cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways that control cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in specific cancer cell lines
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryModulates cytokine production in vitro

Study Insights

A study investigating the anticancer properties of thiophene derivatives highlighted that 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development .

Another study focused on the antimicrobial properties of thiophene derivatives found that compounds similar to 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exhibited notable activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the optimal synthetic routes for 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with an isobutylamine group. A common approach uses carbodiimide-based coupling agents (e.g., HATU or EDCI) in DMF or dichloromethane, followed by purification via flash chromatography or recrystallization . Key validation steps include:

  • NMR analysis : Confirm regiochemistry (e.g., ethyl and methyl substituents at positions 4 and 5) and amide bond formation.
  • HPLC-MS : Assess purity (>95%) and detect residual solvents or side products.
  • Melting point consistency : Compare with literature values if available.
    For non-novel compounds, cross-referencing spectral data with prior studies is critical .

Advanced: How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DOE)?

Methodological Answer:
DOE reduces experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design (CCD) : Test interactions between reaction time (6–24 hrs) and temperature (25–60°C).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts.
    Evidence from similar thiophene derivatives shows that solvent polarity (e.g., DMF vs. THF) significantly impacts amide coupling efficiency . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions before lab validation, reducing trial-and-error approaches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet), isobutyl (δ 0.9–1.1 ppm, doublet), and methylthiophene (δ 2.3–2.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ signals .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling predict the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiophene ring.
  • Molecular Docking : Screen against target proteins (e.g., enzymes) to predict binding affinity. For example, thiophene carboxamides often interact with hydrophobic pockets via π-π stacking .
  • QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs .

Basic: What are common synthetic byproducts, and how are they resolved?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., residual carboxylic acid), N-acylated isomers, or oxidized thiophene derivatives.
  • Resolution :
    • Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate/hexane) to separate isomers.
    • Acid-Base Extraction : Remove unreacted amine with dilute HCl.
    • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure product .

Advanced: How to address contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or IR data may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., amide NH in DMSO: δ 8–10 ppm).
  • Dynamic processes : Rotameric equilibria in the isobutyl group broaden peaks. Use variable-temperature NMR to resolve .
  • Impurity interference : Compare with independently synthesized samples or apply 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .

Basic: What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:
Thiophene carboxamides often target:

  • Enzymes : Kinases (e.g., EGFR inhibitors) or proteases via hydrogen bonding with the amide group.
  • Membrane receptors : GPCRs (e.g., serotonin receptors) due to hydrophobic thiophene interactions.
    Precedent studies on nitrothiophene carboxamides show antibacterial activity via enzyme inhibition (e.g., DNA gyrase) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (NO₂), or bulky groups (tert-butyl) at positions 4 or 5.
  • Assays : Test against a panel of biological targets (e.g., microbial growth inhibition, IC₅₀ in enzyme assays).
  • Statistical Analysis : Use multivariate regression to correlate logP, steric bulk, and activity. For example, increased lipophilicity (e.g., ethyl vs. methyl) may enhance membrane permeability .

Basic: What green chemistry approaches apply to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
  • Catalyst Recycling : Immobilize coupling agents (e.g., polymer-supported EDCI).
  • Waste Reduction : Employ flow chemistry for precise reagent control and lower E-factor .

Advanced: How to investigate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), or oxidative (H₂O₂) conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed amide to carboxylic acid).
  • Metabolic Stability Assays : Use liver microsomes to predict in vivo clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.